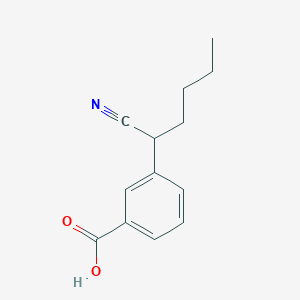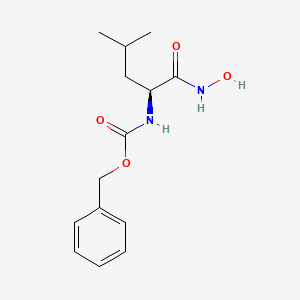
3-(1-Cyanopentyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Cyanopentyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a cyanopentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyanopentyl)benzoic acid typically involves the introduction of a cyanopentyl group to a benzoic acid derivative. One common method involves the reaction of a benzoic acid derivative with a cyanide source under specific conditions. For example, the preparation of similar compounds often involves the use of sodium cyanide, which is highly toxic and requires careful handling .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, such as cyanomethyl benzoic acid methyl ester, followed by further reactions to introduce the cyanopentyl group .
化学反应分析
Types of Reactions
3-(1-Cyanopentyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position in alkylbenzenes is particularly reactive and can be oxidized to form benzoic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Bromination: Benzylic bromination using reagents like N-bromosuccinimide (NBS) is a common reaction for compounds with benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for the oxidation of alkylbenzenes.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium cyanide (NaCN) or other nucleophiles.
Bromination: NBS is used for benzylic bromination under radical conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields benzoic acids .
科学研究应用
3-(1-Cyanopentyl)benzoic acid has several scientific research applications, including:
作用机制
The mechanism of action of 3-(1-Cyanopentyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, benzoic acid derivatives are known to undergo conjugation with glycine in the liver, leading to the formation of hippuric acid, which is then excreted . This process involves the binding of the compound to amino acids, facilitating their excretion and reducing ammonia levels .
相似化合物的比较
Similar Compounds
属性
CAS 编号 |
64379-77-7 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
3-(1-cyanopentyl)benzoic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-3-5-12(9-14)10-6-4-7-11(8-10)13(15)16/h4,6-8,12H,2-3,5H2,1H3,(H,15,16) |
InChI 键 |
XEEDMLWARBMYSD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C#N)C1=CC(=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)




![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)



![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
